Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate
Overview
Description
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate is an organic compound . It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides like this compound can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamides are utilized extensively as reactants. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene afforded 2-cyano-N-(4-methoxyphenyl) acetamide .Scientific Research Applications
Crystal Packing and Non-Hydrogen Bonding Interactions
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate has been studied for its unique crystal packing properties, particularly involving non-hydrogen bonding interactions like N⋯π and O⋯π. These interactions contribute to forming distinct molecular structures such as zigzag double-ribbons and 1-D double-columns, which are important in understanding molecular assembly and designing materials with specific properties (Zhang, Wu, & Zhang, 2011).
Synthesis and Process Improvement
The compound has been involved in synthesis processes, notably in the improvement of methods for producing related chemicals. For instance, it has been synthesized through a series of steps like nitrosation, methylation, and bromination, leading to simplifications in the operational procedure and reductions in production costs (L. Jing, 2003).
Organocatalysis in Chemical Reactions
This compound is involved in organocatalytic reactions, demonstrating its utility in green and efficient synthesis methods. For example, it has been used in the preparation of pyranopyrazoles, highlighting its role in facilitating environmentally friendly and solvent-free chemical reactions (Zolfigol et al., 2013).
Antitumor Activity
Research has also explored the antitumor properties of related compounds, where derivatives of this compound have shown potential in inhibiting the proliferation of cancer cell lines. This indicates its relevance in the development of new chemotherapeutic agents (Liu et al., 2018).
Solubility and Thermodynamic Studies
The solubility of this compound in various organic solvents has been thoroughly investigated, providing essential data for its purification and theoretical studies. Understanding its solubility behavior is crucial for applications in crystallization processes and pharmaceutical formulation (Han et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological processes .
Mode of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, can undergo various condensation and substitution reactions . These reactions could potentially lead to changes in the targets they interact with.
Biochemical Pathways
It’s worth noting that cyanoacetamide derivatives are often used as precursors for the synthesis of various heterocyclic compounds . These compounds can influence a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed in the body . The metabolism and excretion of these compounds can vary significantly depending on their chemical structure and the organism’s metabolic pathways.
Result of Action
Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
properties
IUPAC Name |
ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-13(16)9-15-12(8-14)10-4-6-11(17-2)7-5-10/h4-7,12,15H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXUVODMTDTHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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